molecular formula C24H22N2O2S B242408 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione

1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione

Cat. No.: B242408
M. Wt: 402.5 g/mol
InChI Key: FDHZHTCFNCNKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione, also known as MPMP, is a compound that belongs to the class of piperazine derivatives. This compound has been the subject of several scientific studies due to its potential applications in various fields such as medicine, pharmacy, and material science. In

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to exhibit anticonvulsant and anxiolytic activities by modulating the activity of GABA receptors. In addition, this compound has been investigated for its potential applications in drug delivery systems due to its ability to form inclusion complexes with cyclodextrins.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione in lab experiments is its potential applications in various fields such as medicine, pharmacy, and material science. This compound has been found to exhibit anticancer activity, anticonvulsant and anxiolytic activities, and potential applications in drug delivery systems. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione. One direction is to investigate the structure-activity relationship of this compound and its analogs to identify compounds with improved anticancer, anticonvulsant, and anxiolytic activities. Another direction is to investigate the potential applications of this compound in drug delivery systems by exploring its ability to form inclusion complexes with other molecules. In addition, the potential applications of this compound as a building block for the synthesis of novel materials can be further explored.

Synthesis Methods

The synthesis of 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione involves the reaction of 4-methylphenylhydrazine with 4-(methylsulfanyl)benzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with 4-phenyl-2,5-dioxopiperazine in the presence of triethylamine and acetonitrile to yield this compound. The yield of this compound obtained from this method is 75%.

Scientific Research Applications

1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione has been the subject of several scientific studies due to its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit anticonvulsant and anxiolytic activities. In the field of pharmacy, this compound has been investigated for its potential applications in drug delivery systems. In the field of material science, this compound has been investigated for its potential applications as a building block for the synthesis of novel materials.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)-4-phenylpiperazine-2,5-dione

InChI

InChI=1S/C24H22N2O2S/c1-17-8-12-19(13-9-17)25-16-22(27)26(20-6-4-3-5-7-20)23(24(25)28)18-10-14-21(29-2)15-11-18/h3-15,23H,16H2,1-2H3

InChI Key

FDHZHTCFNCNKIZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC=CC=C4

Origin of Product

United States

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